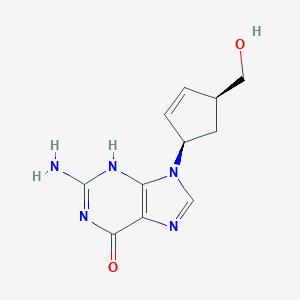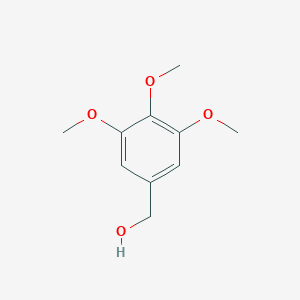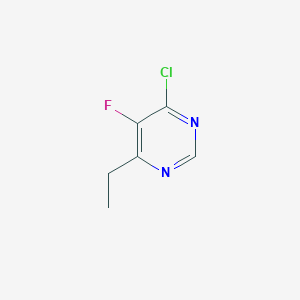
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine (CPPA) is a potent and selective adenosine A1 receptor agonist. It is a synthetic compound that has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine acts as a potent and selective agonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease neuronal excitability and synaptic plasticity in the hippocampus, which may contribute to its neuroprotective effects. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to decrease heart rate and blood pressure, indicating its potential use as a cardiovascular drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has several advantages for lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which allows for the specific activation of these receptors in various tissues. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in long-term studies. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine may have off-target effects at high concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in scientific research. One direction is to investigate the role of adenosine A1 receptors in other physiological and pathological processes, such as inflammation and cancer. Another direction is to develop more stable and selective agonists of adenosine A1 receptors for long-term studies. Finally, the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Métodos De Síntesis
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine can be synthesized using a multi-step reaction process starting from commercially available 5'-O-dimethoxytrityladenosine. The synthesis involves several chemical transformations, including the introduction of a cyclopentyl group and a propyn-1-yl group at the 3 and 1 positions of the adenine ring, respectively. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been used to study the role of adenosine A1 receptors in pain processing, sleep regulation, and cardiovascular function.
Propiedades
Número CAS |
141345-10-0 |
|---|---|
Nombre del producto |
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine |
Fórmula molecular |
C18H23N5O4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
Clave InChI |
ACTXLGWFGGOOKX-XKLVTHTNSA-N |
SMILES isomérico |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canónico |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Otros números CAS |
141345-10-0 |
Sinónimos |
2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



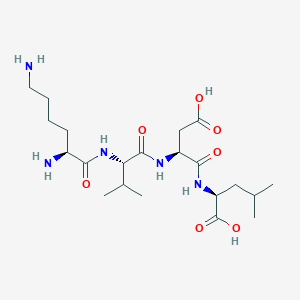
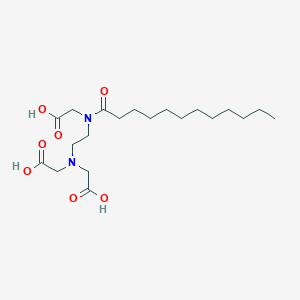
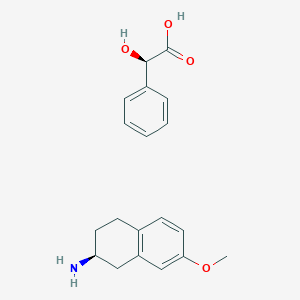
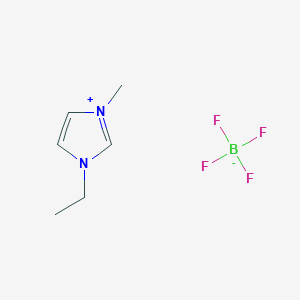
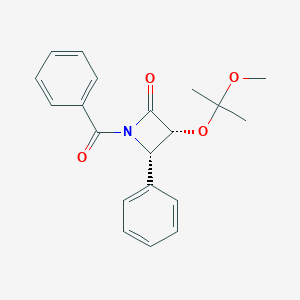
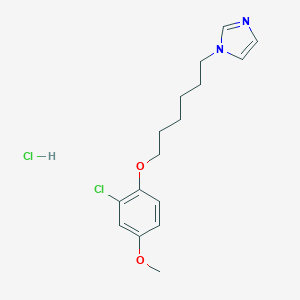
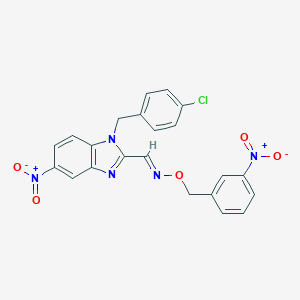
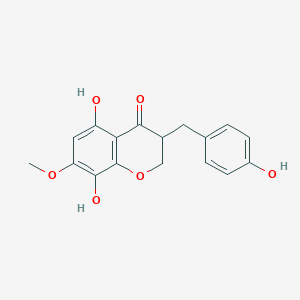
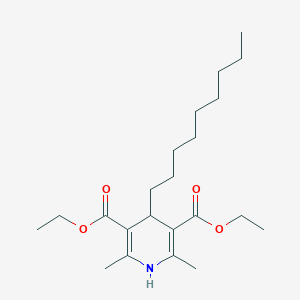
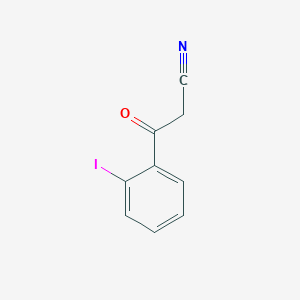
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
